5,6-双(辛氧基)-2,1,3-苯并噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

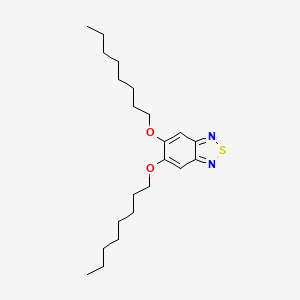

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C22H36N2O2S and its molecular weight is 392.602. The purity is usually 95%.

BenchChem offers high-quality 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机太阳能电池

“5,6-双(辛氧基)-2,1,3-苯并噻二唑”用于合成一种用于有机太阳能电池(OSCs)的新型星形小分子(M1)。 该分子具有三苯胺作为电子供体(D)单元和4,7-二噻吩基-5,6-双(正辛氧基)[2,1,3]苯并硒二唑作为电子受体(A)单元 . 该分子的结构和性质之间的关系得到了很好的研究 . M1在常见的

生物活性

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole (BOD) is a compound that has garnered attention due to its potential biological activities and applications in organic electronics. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

5,6-Bis(octyloxy)-2,1,3-benzothiadiazole has a molecular formula of C18H26N2O4S and features two octyloxy groups attached to a benzothiadiazole core. This structure is significant as it enhances the solubility and processability of the compound, making it suitable for various applications in organic electronics and potentially in biological systems.

Study 1: Anticancer Properties

A study investigating the photodynamic properties of benzothiadiazole derivatives demonstrated that these compounds could effectively generate ROS under light exposure. This property was leveraged to develop a novel therapeutic approach for treating certain types of cancers. The results indicated a significant reduction in tumor cell viability when treated with light-activated benzothiadiazole derivatives .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial effects of benzothiadiazole derivatives, researchers found that certain compounds exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the potential use of these compounds as lead structures for developing new antimicrobial agents.

Synthesis Methods

The synthesis of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole typically involves several steps:

- Formation of Benzothiadiazole Core : The initial step involves synthesizing the benzothiadiazole scaffold through cyclization reactions involving thiourea and appropriate aromatic substrates.

- Alkylation : The introduction of octyloxy groups is achieved through nucleophilic substitution reactions using octanol under acidic or basic conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Comparative Analysis

To better understand the unique properties of 5,6-bis(octyloxy)-2,1,3-benzothiadiazole compared to related compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | C18H26N2O4S | Enhanced solubility; potential anticancer and antimicrobial activity |

| 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | C18H24Br2N2O4S | Increased reactivity due to bromine substitution; studied for electronic properties |

| 5-Octyloxy-2,1,3-benzothiadiazole | C14H18N2O2S | Simpler structure with different electronic properties; less soluble |

属性

IUPAC Name |

5,6-dioctoxy-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYCNFWCQGDJRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856411 |

Source

|

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254353-37-1 |

Source

|

| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole into conjugated polymers for solar cell applications?

A: 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is often used as an electron-accepting building block in conjugated polymers designed for organic solar cells. Theoretical calculations and experimental results demonstrate that incorporating this molecule into a D-π-A-π-A structured polymer, compared to a simpler D-π-A structure, leads to several beneficial effects for solar cell performance [, ].

Q2: What specific improvements in solar cell performance were observed when using a D-π-A-π-A polymer containing 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole?

A: Researchers synthesized two polymers: a D-π-A-π-A polymer (PC-TBTBT) and a D-π-A polymer (PC-TBT), both incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole. The D-π-A-π-A polymer (PC-TBTBT) exhibited superior performance in solar cell devices []:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。